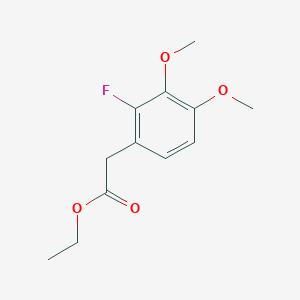
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester is an organic compound with a complex structure It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions The carboxylic acid group is esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester typically involves the esterification of the corresponding benzeneacetic acid derivative. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Another approach involves the use of ethyl chloroformate as the esterifying agent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent, such as dimethylformamide.
Major Products
Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzaldehyde or 2-fluoro-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of 2-amino-3,4-dimethoxybenzeneacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and fluorine substituents can influence its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
Benzeneacetic acid, 4-fluoro-2-(methoxycarbonyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical and chemical properties.
Uniqueness
The presence of both fluorine and methoxy groups in Benzeneacetic acid, 2-fluoro-3,4-dimethoxy-, ethyl ester imparts unique electronic and steric effects, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C12H15FO4 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
ethyl 2-(2-fluoro-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H15FO4/c1-4-17-10(14)7-8-5-6-9(15-2)12(16-3)11(8)13/h5-6H,4,7H2,1-3H3 |
InChI-Schlüssel |
ATCFLTZNPWEBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
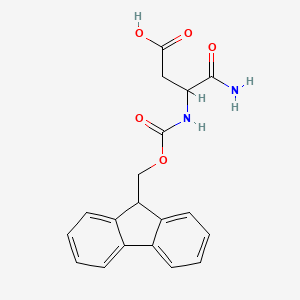
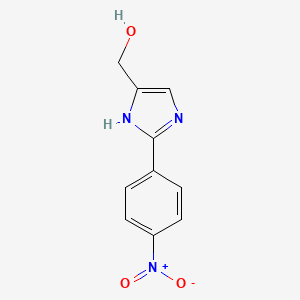
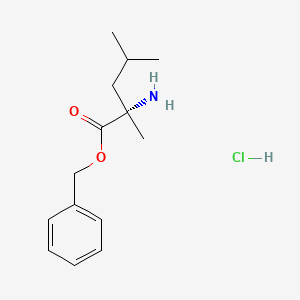
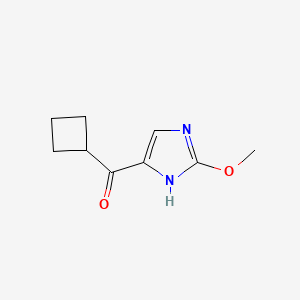

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
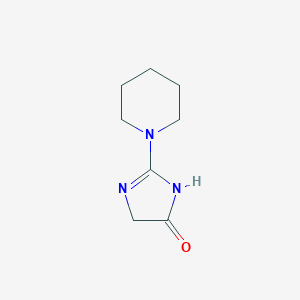
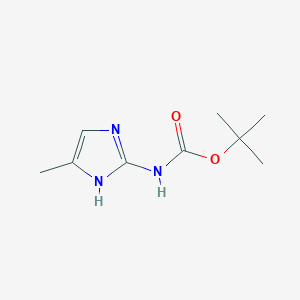
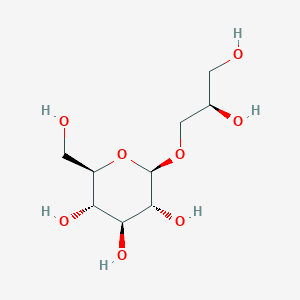
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

